molecular formula C35H25ClN2O5 B3026484 N-FMOC RHODAMINE 110 CAS No. 293313-27-6

N-FMOC RHODAMINE 110

Cat. No.: B3026484
CAS No.: 293313-27-6
M. Wt: 589.0 g/mol
InChI Key: QYRSIYKNTWMXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-FMOC Rhodamine 110 typically involves the protection of rhodamine 110 with the FMOC (fluorenylmethyloxycarbonyl) group. This protection is achieved through a reaction between rhodamine 110 and FMOC chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-FMOC Rhodamine 110 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected rhodamine 110 and various functionalized derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-FMOC Rhodamine 110 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-FMOC Rhodamine 110 involves its ability to fluoresce upon excitation. The FMOC group protects the rhodamine 110 core, allowing for selective reactions and functionalization. Upon removal of the FMOC group, the rhodamine 110 core can interact with various molecular targets, emitting fluorescence that can be detected and measured .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-FMOC Rhodamine 110 is unique due to its FMOC protection, which allows for selective functionalization and synthesis of heterofunctional derivatives. This makes it particularly useful in applications requiring precise control over the chemical structure and properties of the fluorescent probe .

Properties

IUPAC Name

(E)-[6-amino-9-(2-carboxyphenyl)xanthen-3-ylidene]-(9H-fluoren-9-ylmethoxycarbonyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H24N2O5.ClH/c36-20-13-15-28-31(17-20)42-32-18-21(14-16-29(32)33(28)26-11-5-6-12-27(26)34(38)39)37-35(40)41-19-30-24-9-3-1-7-22(24)23-8-2-4-10-25(23)30;/h1-18,30H,19,36H2,(H,38,39);1H/b37-21+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSJGBSGFYGPQG-LUHONZBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[NH+]=C4C=CC5=C(C6=C(C=C(C=C6)N)OC5=C4)C7=CC=CC=C7C(=O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)/[NH+]=C/4\C=CC5=C(C6=C(C=C(C=C6)N)OC5=C4)C7=CC=CC=C7C(=O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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